![molecular formula C36H50O2 B14381732 1,1'-[1,4-Phenylenebis(oxy)]bis(4-nonylbenzene) CAS No. 88457-42-5](/img/structure/B14381732.png)
1,1'-[1,4-Phenylenebis(oxy)]bis(4-nonylbenzene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-[1,4-Phenylenebis(oxy)]bis(4-nonylbenzene) is an organic compound with the molecular formula C36H50O2 It is characterized by the presence of two nonylbenzene groups connected via a phenylenebis(oxy) linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1,4-Phenylenebis(oxy)]bis(4-nonylbenzene) typically involves the reaction of 4-nonylphenol with 1,4-dibromobenzene under basic conditions. The reaction is facilitated by the presence of a base such as potassium carbonate, which helps in the deprotonation of the phenol group, allowing it to react with the dibromobenzene to form the desired product.
Industrial Production Methods
In an industrial setting, the production of 1,1’-[1,4-Phenylenebis(oxy)]bis(4-nonylbenzene) can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
1,1’-[1,4-Phenylenebis(oxy)]bis(4-nonylbenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
科学研究应用
1,1’-[1,4-Phenylenebis(oxy)]bis(4-nonylbenzene) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of polymers and other advanced materials due to its unique structural properties.
作用机制
The mechanism of action of 1,1’-[1,4-Phenylenebis(oxy)]bis(4-nonylbenzene) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes.
相似化合物的比较
Similar Compounds
1,1’-[1,2-Ethanediylbis(oxy)]bisbenzene: Similar in structure but with an ethylene linkage instead of a phenylenebis(oxy) linkage.
4,4’-[1,3-Phenylenedioxy]dianiline: Contains a phenylenedioxy linkage with amino groups.
1,1’-[1,4-Phenylenebis(oxy-2,1-ethanediyloxy-2,1-ethanediyl)]bis(2-phenylindolizine): A more complex structure with additional ethylene and indolizine groups.
Uniqueness
1,1’-[1,4-Phenylenebis(oxy)]bis(4-nonylbenzene) is unique due to its specific phenylenebis(oxy) linkage and nonylbenzene groups, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various scientific and industrial fields.
属性
CAS 编号 |
88457-42-5 |
|---|---|
分子式 |
C36H50O2 |
分子量 |
514.8 g/mol |
IUPAC 名称 |
1,4-bis(4-nonylphenoxy)benzene |
InChI |
InChI=1S/C36H50O2/c1-3-5-7-9-11-13-15-17-31-19-23-33(24-20-31)37-35-27-29-36(30-28-35)38-34-25-21-32(22-26-34)18-16-14-12-10-8-6-4-2/h19-30H,3-18H2,1-2H3 |
InChI 键 |
MIQPGWNTEYNAIT-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCC1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=CC=C(C=C3)CCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[Bromo(chloro)methylidene]iron(1+)](/img/structure/B14381663.png)
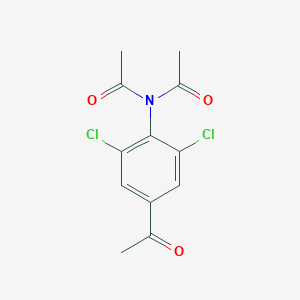

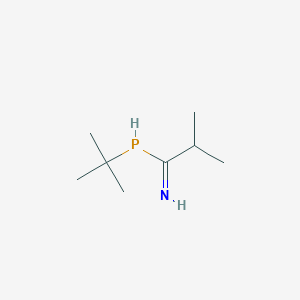
![1-{3,5-Dichloro-4-[ethyl(propyl)amino]phenyl}ethan-1-one](/img/structure/B14381700.png)
![2-Methyl-2,3,4,5,6,7,8,9,10,11-decahydrocycloocta[b]oxepine](/img/structure/B14381702.png)
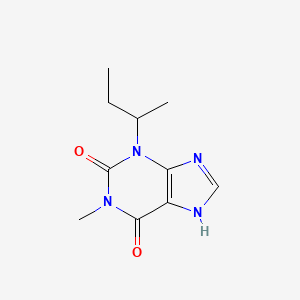
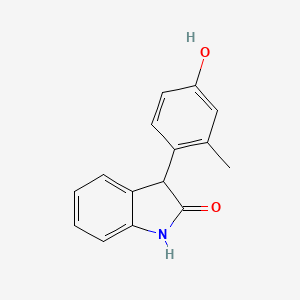
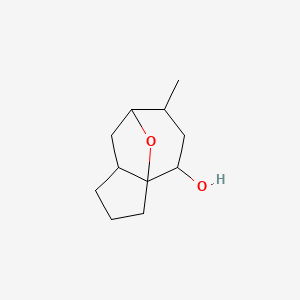
![1,3-Diethyl-5-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14381717.png)
![3-[Decyl(propyl)amino]propan-1-OL](/img/structure/B14381718.png)
![2,2,2-Trifluoro-N-[2-(1-methyl-2,5-dioxocyclopentyl)ethyl]acetamide](/img/structure/B14381725.png)
